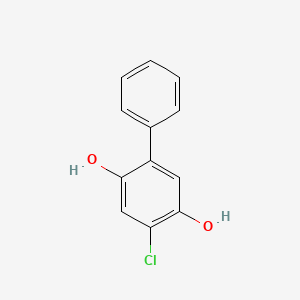
Reactive Orange 20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive Orange 20 is an organic synthetic dye with the chemical name 4-[(E)-(4-nitrophenyl)diazenyl]benzenesulfonic acid . It appears as an orange powder or crystalline substance that dissolves in water . This compound is known for its good lightfastness and washability, making it widely used in the dye, textile, and printing industries . It is commonly used to dye fibers, leather, paper, and other materials, imparting a bright orange color .
Méthodes De Préparation
Reactive Orange 20 can be synthesized through various methods. One commonly used method involves the reaction of 4-nitrophenylimine with benzenesulfonic acid . The specific details of the preparation methods can be found in organic synthesis literature . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Reactive Orange 20 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and zinc dust.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the dye.
Applications De Recherche Scientifique
Reactive Orange 20 has a wide range of scientific research applications:
Chemistry: It is used as a labeling reagent and a biochemical reagent.
Biology: It serves as a tissue stain in various biological studies.
Medicine: It is used in diagnostic assays and other medical applications.
Mécanisme D'action
The mechanism of action of Reactive Orange 20 involves its interaction with molecular targets through covalent bonding. The dye contains a chromophore, which is responsible for its color, and an auxochrome, which helps it bind to the substrate . The chromophore undergoes electron excitation, leading to the visual effect of color, while the auxochrome modifies the color and helps fix it to the fabric .
Comparaison Avec Des Composés Similaires
Reactive Orange 20 can be compared with other similar compounds, such as:
Reactive Orange 16: This dye is also widely used in the textile industry and has similar applications.
Reactive Orange M2R: Another similar compound used in various industrial applications.
This compound is unique due to its specific chemical structure, which provides it with distinct properties such as good lightfastness and washability .
Propriétés
Numéro CAS |
12225-91-1 |
|---|---|
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



